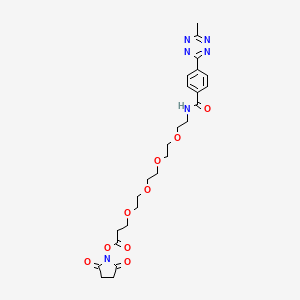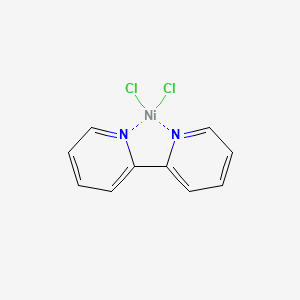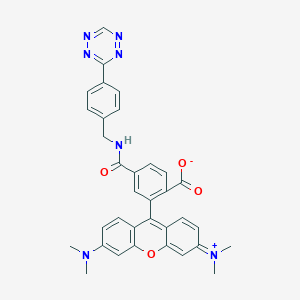
Me-Tz-PEG4-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me-Tz-PEG4-NHS (N-Methyl-Tetrazine-PEG4-N-Hydroxy Succinimide) is a novel organometallic reagent that has recently been developed for use in scientific research. This compound is a derivative of tetrazine, a compound commonly used in organic synthesis and bioconjugation. Me-Tz-PEG4-NHS is a versatile reagent that has numerous applications in the lab, including synthesis, bioconjugation, and protein labeling.
Mécanisme D'action
Me-Tz-PEG4-NHS works by forming a covalent bond between two molecules. The first step involves the formation of a tetrazine-based intermediate, which is formed when the N-methyl-tetrazine reacts with 4-vinylpyridine. The second step involves the formation of a covalent bond between the intermediate and the N-hydroxysuccinimide. This covalent bond is formed through a cycloaddition reaction, which is a type of reaction in which two molecules undergo a cyclic rearrangement to form a new bond.
Biochemical and Physiological Effects
Me-Tz-PEG4-NHS is a non-toxic reagent that has no known biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effect on the body’s metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Me-Tz-PEG4-NHS has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including synthesis, bioconjugation, and protein labeling. It is also a non-toxic reagent that does not interact with any enzymes or receptors. However, Me-Tz-PEG4-NHS does have some limitations. It is not a good choice for applications that require a high degree of specificity, as it can form covalent bonds with a variety of molecules.
Orientations Futures
Me-Tz-PEG4-NHS is a relatively new reagent, and there are many potential future directions for this compound. One potential future direction is to explore its use in drug delivery. Me-Tz-PEG4-NHS could be used to attach drugs to target molecules, allowing for more precise drug delivery. Another potential future direction is to explore its use in the synthesis of complex molecules, such as peptides and proteins. Me-Tz-PEG4-NHS could be used to attach small molecules to larger molecules, allowing for the synthesis of more complex structures. Finally, Me-Tz-PEG4-NHS could be used to explore its potential applications in biotechnology, such as gene editing and gene therapy.
Méthodes De Synthèse
Me-Tz-PEG4-NHS is synthesized through a two-step process. The first step involves the reaction of N-methyl-tetrazine with 4-vinylpyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a product known as N-methyl-tetrazine-4-vinylpyridine (N-Me-Tz-4-VP). The second step involves the reaction of N-Me-Tz-4-VP with N-hydroxysuccinimide (NHS) in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces Me-Tz-PEG4-NHS.
Applications De Recherche Scientifique
Me-Tz-PEG4-NHS has numerous applications in scientific research. It is commonly used in organic synthesis and bioconjugation, as well as protein labeling. In organic synthesis, Me-Tz-PEG4-NHS can be used as a catalyst to promote the formation of covalent bonds between two molecules. In bioconjugation, Me-Tz-PEG4-NHS can be used to attach molecules, such as antibodies, to a target molecule. In protein labeling, Me-Tz-PEG4-NHS can be used to attach fluorescent molecules, such as fluorescent dyes, to proteins.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWLQZOAKRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me-Tz-PEG4-NHS | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














